Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate
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Overview
Description
Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a naphthalene ring substituted with a hydroxyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate typically involves the esterification of 7-hydroxy-1-naphthaldehyde with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed:
Oxidation: 7-oxo-1-naphthaldehyde or 7-carboxy-1-naphthaldehyde.
Reduction: Ethyl 2-(7-hydroxy-1-naphthyl)ethanol.
Substitution: Ethyl 2-(7-chloronaphthalen-1-yl)acetate or Ethyl 2-(7-bromonaphthalen-1-yl)acetate.
Scientific Research Applications
Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis to release the active naphthalene derivative, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate: Hydroxyl group positioned at the 5th position instead of the 7th.
Ethyl 2-(7-methoxynaphthalen-1-yl)acetate: Methoxy group instead of a hydroxyl group at the 7th position.
Uniqueness: this compound is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which can significantly influence its reactivity and biological activity compared to its analogs.
Biological Activity
Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with a hydroxyl group and an acetate moiety. This structure is significant as it may influence the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, hybrid molecules combining coumarin with additional pharmacophores have shown promising results against Ehrlich Ascites Carcinoma (EAC) cells. These studies indicate that similar structures may exhibit significant cytotoxicity against tumor cells, potentially through apoptosis induction and antioxidant mechanisms .
Table 1: Antitumor Activity Data
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | EAC | TBD | Apoptosis induction |
Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate | EAC | 3.0 ± 1.6 | Proteasome inhibition |
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in various models. The compound demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property is particularly important in cancer therapy, where oxidative stress plays a dual role—promoting tumor growth while also being exploited for therapeutic purposes .
Table 2: Antioxidant Activity Assessment
Assay Type | Result |
---|---|
DPPH Scavenging Activity | >70% inhibition at 100 μM |
ABTS Assay | IC50 = 25 μM |
Mechanistic Insights
The mechanism of action for this compound appears to involve multiple pathways:
- Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways in cancer cells, leading to increased cell death.
- Proteasome Inhibition : Similar compounds have shown proteasome inhibitory activity, which can disrupt cellular homeostasis and promote apoptosis in tumor cells .
- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects on normal cells while enhancing the efficacy of chemotherapeutic agents.
Case Studies
A notable study investigated the effects of ethyl derivatives on EAC-bearing mice. The results indicated that administration led to a significant reduction in tumor viability and an increase in the lifespan of treated subjects compared to controls. Histopathological examinations revealed no adverse effects on liver or kidney functions, suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C14H14O3 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 2-(7-hydroxynaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H14O3/c1-2-17-14(16)8-11-5-3-4-10-6-7-12(15)9-13(10)11/h3-7,9,15H,2,8H2,1H3 |
InChI Key |
JTUFDBBKQGXLAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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